1-Amino-6-cyclohex-3-enylmethyloxypurine

Description

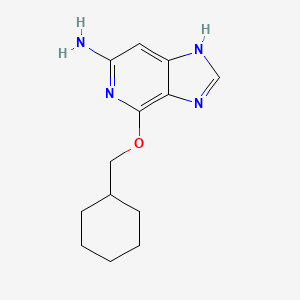

Structure

2D Structure

3D Structure

Properties

CAS No. |

872556-74-6 |

|---|---|

Molecular Formula |

C13H18N4O |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine |

InChI |

InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16) |

InChI Key |

VPUIDVRYMVIXGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=C3C(=CC(=N2)N)NC=N3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 1 Amino 6 Cyclohex 3 Enylmethyloxypurine

Historical Context of Purine (B94841) Synthesis Methodologies

The foundation of purine chemistry was laid in the early 20th century with the development of fundamental synthetic methodologies. Among the most significant is the Traube purine synthesis, first reported in 1900. researchgate.netnih.gov This classical method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid, to construct the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. researchgate.netmdpi.commdpi.com

The general principle of the Traube synthesis is outlined below:

| Starting Material | Reagent | Product |

|---|---|---|

| 4,5-Diaminopyrimidine | Formic Acid | Purine |

This method has been instrumental in the synthesis of a vast array of purine derivatives, including naturally occurring bases like guanine (B1146940) and adenine (B156593). drugbank.comugr.es The versatility of the Traube synthesis lies in its tolerance for various substituents on the pyrimidine ring, allowing for the preparation of diverse purine scaffolds. Over the decades, this foundational methodology has been refined and adapted, but it remains a critical reference point in the historical landscape of purine synthesis.

Contemporary Synthetic Approaches to 1-Amino-6-cyclohex-3-enylmethyloxypurine

Modern synthetic strategies for purine analogues like this compound often build upon the classical principles but employ more sophisticated and efficient methods. The synthesis of this specific molecule likely involves a convergent approach, where the purine core and the side chain are prepared separately and then coupled.

Synthesis from Pyrimidine and Imidazole Precursors

The construction of the purine ring system from pyrimidine or imidazole precursors remains a prevalent strategy. A common approach involves the use of a substituted 4,5-diaminopyrimidine, which is then cyclized to form the purine. For a molecule like this compound, a plausible route would start with a pyrimidine derivative already bearing the precursor to the 1-amino group or a group that can be readily converted to it.

Alternatively, the synthesis can commence from an imidazole precursor, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is an intermediate in the de novo purine biosynthesis pathway. nih.govnih.gov Chemical modifications of AICAR or its derivatives can lead to the formation of the desired purine ring system.

A key step in the synthesis of 6-alkoxypurines, a class to which the target molecule belongs, is the nucleophilic substitution of a leaving group at the 6-position of the purine ring. Typically, a 6-chloropurine (B14466) derivative is reacted with the desired alcohol in the presence of a base.

Synthesis from Acyclic Precursors

De novo purine synthesis, both in biological systems and in the laboratory, constructs the purine ring from simple acyclic precursors. This approach involves a stepwise assembly of the bicyclic system. While often more complex than building from heterocyclic precursors, de novo synthesis offers the advantage of introducing substituents at specific positions from the outset.

In a laboratory setting, this could involve the reaction of acyclic molecules containing the necessary carbon and nitrogen atoms in the correct sequence to form the imidazole and then the pyrimidine ring, or vice versa. However, for a specific and complex molecule like this compound, a convergent synthesis using heterocyclic precursors is generally more efficient.

Chemical Derivatization of the this compound Nucleus

The chemical structure of this compound offers several sites for modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Substituent Modifications at the Purine Ring (e.g., Alkylation, Halogenation, Amination)

The purine ring is amenable to a variety of chemical modifications.

Alkylation: The nitrogen atoms of the purine ring can be alkylated, although regioselectivity can be a challenge, often yielding a mixture of N7 and N9 isomers. The choice of alkylating agent, base, and solvent can influence the outcome.

Halogenation: Direct halogenation of the purine ring can be achieved using various reagents. For instance, bromination can occur at the C8 position of the purine nucleus. Halogenated purines are valuable intermediates for further functionalization through cross-coupling reactions.

Amination: The introduction of amino groups or the modification of the existing 1-amino group can be accomplished through several methods, including nucleophilic aromatic substitution of a suitable leaving group or through reductive amination protocols.

| Modification | Reagent/Condition | Typical Position of Modification |

|---|---|---|

| Alkylation | Alkyl halides, Base | N7, N9 |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | C8 |

| Amination | Nucleophilic substitution of halogens | C2, C6, C8 |

Modifications of the Cyclohexenylmethoxy Moiety

The cyclohexenylmethoxy side chain provides another avenue for chemical derivatization. The double bond within the cyclohexene (B86901) ring is a key functional group that can undergo a variety of reactions:

Hydrogenation: The double bond can be reduced to the corresponding cyclohexane, altering the flexibility and hydrophobicity of the side chain.

Epoxidation: Reaction with a peroxy acid would yield an epoxide, which can be further functionalized.

Diels-Alder Reaction: The double bond could potentially act as a dienophile in a Diels-Alder cycloaddition, allowing for the construction of more complex fused ring systems.

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate (B83412) could cleave the double bond, leading to the formation of aldehydes or carboxylic acids, which can then be used for further elaboration.

These modifications would allow for a systematic exploration of the role of the side chain's shape, size, and functionality in the biological activity of the parent molecule.

Stereoselective Synthesis and Chiral Resolution of Analogues

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, the development of methods for the stereoselective synthesis or resolution of enantiomers of this compound analogues is of significant scientific interest.

Stereoselective Synthesis:

A plausible and established strategy for the asymmetric synthesis of analogues of this compound involves a stereocontrolled Diels-Alder reaction to construct the chiral cyclohexene ring. acs.orgnih.govresearchgate.net This approach would utilize a chiral dienophile or a chiral catalyst to induce facial selectivity in the [4+2] cycloaddition, thereby establishing the desired stereocenters in the cyclohexene precursor.

For instance, an enantiospecific Diels-Alder reaction between a suitable diene and a chiral dienophile could yield a cycloadduct with defined stereochemistry. nih.govresearchgate.net Subsequent chemical transformations, including reduction, functional group interconversion, and ultimately coupling to the purine scaffold, would lead to the desired enantiomerically enriched analogue. The choice of chiral auxiliary or catalyst would be crucial in directing the stereochemical outcome of the cycloaddition.

Chiral Resolution:

Crystallization of Diastereomeric Salts: This classical method involves the reaction of the racemic mixture, which contains a basic amino group, with a chiral acid to form diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers. A variety of chiral acids, such as tartaric acid derivatives or camphorsulfonic acid, could be screened for efficient salt formation and separation. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com The differential interaction of the enantiomers with the chiral selector of the CSP leads to their separation. Various types of CSPs, including those based on polysaccharides, proteins, or synthetic chiral polymers, could be employed for the resolution of this compound analogues.

The following table summarizes potential methods for obtaining stereochemically pure analogues:

| Method | Principle | Key Considerations |

| Stereoselective Synthesis | Asymmetric Diels-Alder reaction to construct the chiral cyclohexene ring. | Choice of chiral dienophile or catalyst; multi-step synthesis required to build the final molecule. |

| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization. | Identification of a suitable chiral resolving agent; optimization of crystallization conditions. |

| Separation of enantiomers on a chiral stationary phase via high-performance liquid chromatography (HPLC). | Selection of an appropriate chiral column and mobile phase; scalability for preparative separations can be a challenge. |

Conjugation Strategies and Bioconjugate Chemistry

The functional groups present in this compound, namely the exocyclic amino group on the purine ring and the double bond within the cyclohexene moiety, provide versatile handles for covalent attachment to biomolecules. This enables the creation of bioconjugates for various applications, such as targeted delivery or molecular probing.

Conjugation via the Amino Group:

The primary amino group at the 1-position of the purine ring is a nucleophilic site that can be targeted for conjugation. nih.gov

Amide Bond Formation: The amino group can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or be coupled to carboxylic acids using carbodiimide (B86325) chemistry to form stable amide linkages. This is a widely used strategy for attaching the molecule to proteins or other biomolecules containing carboxyl groups.

Reductive Amination: Reaction with aldehydes or ketones on a biomolecule, followed by reduction of the resulting imine, provides another route to form a stable carbon-nitrogen bond.

Conjugation via the Cyclohexene Moiety:

The alkene functionality in the cyclohexene ring offers a distinct site for bioorthogonal conjugation reactions, which proceed with high selectivity in a biological environment.

Thiol-Ene Click Chemistry: The double bond can readily participate in a thiol-ene "click" reaction. nih.govnih.govrsc.orgresearchgate.net This photo- or radical-initiated reaction involves the addition of a thiol group across the double bond, forming a stable thioether linkage. This method is highly efficient and can be performed under mild, biocompatible conditions, making it suitable for conjugating the molecule to thiol-containing biomolecules like cysteine residues in proteins or specifically introduced thiol handles. nih.govresearchgate.net

The following table outlines potential conjugation strategies for this compound:

| Target Functional Group | Conjugation Chemistry | Linkage Formed | Key Features |

| Amino Group | Amide Bond Formation | Amide | Robust and stable linkage; widely applicable for coupling to carboxylic acids. |

| Reductive Amination | Amine | Forms a stable C-N bond; useful for linking to aldehydes or ketones. | |

| Cyclohexene Moiety | Thiol-Ene "Click" Chemistry | Thioether | Bioorthogonal reaction; high efficiency and selectivity; proceeds under mild, biocompatible conditions. |

Molecular Target Identification and Mechanistic Elucidation of 1 Amino 6 Cyclohex 3 Enylmethyloxypurine

Interaction with Cyclin-Dependent Kinases (CDKs)

1-Amino-6-cyclohex-3-enylmethyloxypurine has been identified as a potent inhibitor of cyclin-dependent kinases, particularly CDK2. Its mechanism of action is centered on the competitive inhibition of the ATP-binding site on the kinase.

Research has demonstrated that this compound is an ATP-competitive inhibitor of CDK2. vulcanchem.com The inhibitory potency of this compound against CDK2 has been quantified with an IC50 value of 44 nM. The purine (B94841) core of the molecule mimics the adenine (B156593) ring of ATP, allowing it to bind to the kinase's active site.

Inhibitory Activity of this compound and Analogs

| Compound | CDK2 IC50 (nM) |

|---|---|

| This compound | 44 |

| 6-Ethoxypurine derivative | 1200 |

This table presents the half-maximal inhibitory concentration (IC50) of this compound and related compounds against CDK2, illustrating the structure-activity relationship.

A crucial aspect of CDK inhibitors is their selectivity, as off-target effects can lead to toxicity. This compound exhibits a remarkable 2000-fold selectivity for CDK2 over the closely related CDK1. acs.org This high degree of selectivity is a promising feature for therapeutic development. Detailed inhibitory data against a broader panel of specific CDK/cyclin complexes such as CDK1/cyclin A, CDK1/cyclin B, CDK1/cyclin F, and CDK2/cyclin A are not extensively available in the public domain, highlighting an area for further investigation.

Selectivity Profile of this compound

| Kinase | Selectivity (Fold difference vs. CDK2) |

|---|

This table highlights the significant selectivity of this compound for CDK2 over CDK1.

The binding mode of this compound to the ATP-binding pocket of CDK2 has been elucidated. The purine scaffold forms three critical hydrogen bonds with the hinge region residues of the kinase, specifically with the backbone of Glu81 and Leu83. vulcanchem.com The cyclohexenylmethyloxy group at the C6 position occupies the ribose-binding pocket, where it establishes hydrophobic interactions that enhance the binding affinity. vulcanchem.com Furthermore, the amino group at the C1 position contributes to the stability of the inhibitor-kinase complex through additional interactions with Asp86. vulcanchem.com

Compared to other purine-based inhibitors like roscovitine, this compound's binding is also anchored by the characteristic hydrogen bonds with the hinge region. mdpi.com However, the specific nature of the C6 substituent, in this case, the cyclohexenylmethyloxy group, is a key determinant of its high potency and selectivity. This is a common feature among 6-substituted purine inhibitors, where the substituent explores a lipophilic pocket near the ATP ribose binding site. acs.org The conformational changes induced in CDK2 upon binding of this class of inhibitors can stabilize a glycine-rich loop conformation that is more favorable in CDK2 than in CDK1, contributing to the observed selectivity. acs.org

Modulation of Cell Cycle Regulation

By inhibiting CDK2, this compound directly influences the machinery that governs cell cycle progression. CDK2 plays a pivotal role in the transitions from the G1 to S phase and from the G2 to M phase. drugbank.com

Later in the cell cycle, CDK2 associates with cyclin A to regulate progression through the S and G2 phases. mdpi.com The CDK2/cyclin A complex is involved in the control of DNA replication and the preparation for mitosis. Inhibition of CDK2 activity during the G2 phase can disrupt the normal progression into mitosis. mdpi.com Therefore, it is plausible that this compound could also influence the G2/M checkpoint, potentially leading to a G2 phase arrest. However, detailed experimental studies on the specific effects of this compound on G2 progression and mitotic entry have not been extensively reported.

Regulation of CDK2 Activity During S and G2 Phases

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, with distinct functions in the S and G2 phases that are primarily mediated through its association with Cyclin A. During S phase, the Cyclin A/CDK2 complex is essential for the progression of DNA replication. As cells transition from S phase to G2, Cyclin A/CDK2 activity continues to be important, playing a key role in regulating the timing of entry into mitosis. It accomplishes this in part by phosphorylating and regulating proteins that would otherwise promote premature mitotic entry, effectively acting as a gatekeeper for the G2/M transition.

Experimental inhibition of CDK2 activity during these phases leads to cell cycle arrest. Specifically, cells treated with CDK2 inhibitors often accumulate with S and G2/M phase DNA content, indicating a failure to complete DNA synthesis and/or transition into mitosis. This arrest is a direct consequence of disrupting the phosphorylation of CDK2 substrates necessary for these processes.

The compound This compound , through its targeted inhibition of CDK2, directly interferes with these regulatory functions. By blocking the catalytic activity of CDK2, the compound prevents the phosphorylation of key substrates required for S-phase progression and the orderly transition into mitosis, leading to cell cycle arrest in the S and G2 phases.

Upstream and Downstream Signaling Cascades

The activity of the CDK2 protein is controlled by upstream expression regulators and, once active, it phosphorylates a wide array of downstream substrates to control cell proliferation and other key cellular processes.

The expression level of CDK2 is subject to post-transcriptional regulation by N6-methyladenosine (m6A) RNA modification, which is a dynamic and reversible process controlled by a network of proteins. The m6A landscape is established by "writer" and "eraser" enzymes and interpreted by "reader" proteins that determine the fate of the modified mRNA transcript.

Key regulators in this pathway include:

FTO (Fat mass and obesity-associated protein): An m6A demethylase ("eraser") that removes m6A modifications from mRNA. By removing m6A marks from the CDK2 transcript, FTO can increase its stability and expression. nih.gov

YTHDF1 (YTH N6-Methyladenosine RNA Binding Protein 1): An m6A "reader" that has been shown to recognize m6A-modified CDK2 mRNA and promote its translation, thereby increasing CDK2 protein levels. nih.gov

YTHDF2 (YTH N6-Methyladenosine RNA Binding Protein 2): Another m6A "reader" that, in contrast to YTHDF1, targets m6A-modified transcripts, including that of CDK2, for degradation. This action reduces the stability and subsequent expression of CDK2.

This intricate regulatory network fine-tunes the abundance of the CDK2 protein. This compound acts downstream of this expression control network by directly inhibiting the catalytic activity of the synthesized CDK2 protein.

The primary mechanism through which CDK2 drives cellular processes is the direct phosphorylation of key substrate proteins. Inhibition of CDK2 by This compound prevents these phosphorylation events, leading to the functional consequences outlined below.

| Substrate | CDK Complex | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | Effect of this compound (CDK2 Inhibition) |

|---|---|---|---|---|

| RB1 | Cyclin E/CDK2 | Multiple Ser/Thr sites | Inactivates RB1's tumor-suppressive function, releasing E2F transcription factors to activate S-phase genes. | Prevents RB1 inactivation, blocking G1-S transition. |

| NPM1 | Cyclin E/CDK2 | Specific Ser/Thr sites | Promotes dissociation from unduplicated centrosomes, initiating centrosome duplication. | Blocks initiation of centrosome duplication. |

| NPAT | Cyclin E/CDK2 | Specific Ser/Thr sites | Triggers transcriptional activation of histone genes at the G1/S boundary, essential for DNA replication. | Prevents histone gene expression, impairing S-phase progression. |

| MYC | Cyclin E/CDK2 | Serine 62 | Stabilizes the MYC oncoprotein and is required for MYC to repress cellular senescence. nih.govpnas.org | Promotes MYC degradation and may induce senescence in cancer cells with activated MYC or RAS. nih.gov |

| CABLES1 | - | - | Interacts with CDK2 and enhances its inhibitory phosphorylation on Tyrosine 15 by the Wee1 kinase. nih.gov | The compound's direct inhibition of the ATP-binding site is a separate mechanism from the regulation involving CABLES1. |

| EZH2 | CDK1/CDK2 | Threonine 350 | Enhances EZH2 function and recruitment to target gene loci, ensuring the maintenance of H3K27me3 epigenetic marks through cell division. nih.gov | Disrupts the cell-cycle-dependent regulation of EZH2, potentially altering epigenetic inheritance. |

Influence on Ras Protein Signal Transduction

Currently, there is a lack of specific scientific data detailing the direct influence of this compound on the Ras protein signal transduction pathway. While the Ras signaling cascade is a critical pathway in cellular growth, differentiation, and survival, and is a frequent subject of investigation in drug discovery, research specifically elucidating the mechanistic impact of this particular compound on key proteins within this pathway, such as Ras, Raf, MEK, or ERK, is not presently available in published literature. Therefore, no detailed research findings or data tables on this specific interaction can be provided.

Interaction with RBL1 Pathways

Similarly, information regarding the interaction of this compound with Retinoblastoma-like 1 (RBL1 or p107) pathways is not documented in the current body of scientific research. The RBL1 protein is a member of the pocket protein family, which plays a crucial role in regulating the cell cycle. However, studies specifically investigating the binding affinity, inhibitory constants, or the modulatory effects of this compound on RBL1 or its associated protein complexes have not been reported. Consequently, a detailed account of its interaction with RBL1 pathways, including any potential for pathway modulation, cannot be constructed.

Biological Activities and Phenotypic Effects in Cellular Systems in Vitro/preclinical Models

Impact on Cellular Proliferation and Growth Inhibition

Cyclin-dependent kinase 2 is a critical engine for cell population proliferation. drugbank.com Its activity is maximal during the S and G2 phases of the cell cycle. idrblab.net In the late G1 phase, CDK2 forms a complex with cyclin E, which phosphorylates key substrates, including the retinoblastoma protein (RB1). idrblab.net This phosphorylation event disrupts the interaction of RB1 with the E2F1 transcription factor, promoting the E2F transcriptional program and the initiation of DNA synthesis, thereby committing the cell to a new round of division. idrblab.net

As an inhibitor of CDK2, 1-Amino-6-cyclohex-3-enylmethyloxypurine interferes with this fundamental process. By blocking the kinase activity of CDK2, the compound prevents the phosphorylation of necessary substrates, leading to a failure to transition from the G1 to the S phase. This results in a cell cycle arrest at the G1/S checkpoint, which effectively halts cellular proliferation and induces a state of cytostasis, or growth inhibition. labshare.cn

Induction of Cell Death Mechanisms (e.g., Apoptosis)

While CDK2's primary role is to promote cell cycle progression, its inhibition can lead to the induction of programmed cell death, or apoptosis. Cells possess intricate checkpoint mechanisms that monitor the proper progression of the cell cycle. A sustained arrest at a critical checkpoint, such as the G1/S transition caused by CDK2 inhibition, can be interpreted by the cell as a sign of irreparable damage. This can trigger intrinsic apoptotic pathways.

The cellular machinery orchestrates a fine balance between proliferation, cell death, and DNA repair. When the pro-proliferative signals driven by CDK2 are blocked for a prolonged period, the balance can tip towards apoptosis. This process is typically mediated by a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-9) and subsequent executioner caspases (like caspase-3 and -7) leads to the systematic dismantling of the cell, a hallmark of apoptosis.

Modulation of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. The cyclin E/CDK2 complex plays a role in preventing certain forms of senescence; for instance, it can prevent oxidative stress-mediated Ras-induced senescence by phosphorylating the MYC proto-oncogene. idrblab.net Inhibition of CDK2 can therefore contribute to the establishment of a senescent phenotype.

The pathways governing senescence are complex and often involve tumor suppressor proteins like p53 and p16INK4a, which act to enforce cell cycle arrest. By inhibiting CDK2, this compound effectively mimics the downstream effects of these suppressor pathways, helping to lock the cell into a non-proliferative state characteristic of senescence. The compound is listed as being associated with targets and pathways related to cellular senescence in biological databases. ebi.ac.ukebi.ac.ukpdbj.org

Effects on Cell Division and Organelle Organization (e.g., Centrosome Duplication)

Proper cell division requires the precise duplication of the genome and the centrosomes. Centrosomes are the primary microtubule-organizing centers in animal cells and are essential for forming the bipolar spindle during mitosis. CDK2 is directly implicated in triggering the duplication of centrosomes. idrblab.net The phosphorylation of nucleophosmin (B1167650) (NPM1) by the cyclin E/CDK2 complex at the G1-S transition causes its dissociation from unduplicated centrosomes, which is a key initiating step for their duplication. idrblab.net

Inhibition of CDK2 by this compound is therefore expected to directly interfere with centrosome replication. ebi.ac.uk Failure to properly duplicate centrosomes can lead to severe defects in mitosis, such as the formation of monopolar spindles, which in turn causes chromosome missegregation and can lead to aneuploidy or cell death.

| Biological Process | Role of Target (CDK2) | Consequence of Inhibition |

|---|---|---|

| Cellular Proliferation | Promotes G1/S phase transition by phosphorylating RB1 and activating E2F transcription factors. idrblab.net | Arrest at the G1/S checkpoint, leading to inhibition of cell growth. labshare.cn |

| Apoptosis | Maintains a pro-survival state by driving cell cycle progression. | Prolonged cell cycle arrest can trigger programmed cell death pathways. |

| Cellular Senescence | Prevents senescence by phosphorylating targets like MYC. idrblab.net | Can induce a state of irreversible cell cycle arrest characteristic of senescence. ebi.ac.ukebi.ac.uk |

| Centrosome Duplication | Initiates centrosome duplication by phosphorylating NPM1. idrblab.net | Inhibition of centrosome replication, leading to potential mitotic defects. ebi.ac.uk |

Investigation in Disease-Relevant Cellular Models (e.g., Cancer Biology, Antimicrobial Research)

Cancer Biology

The role of CDK2 as a key driver of cell cycle progression makes it a significant target in cancer research. Many human cancers are characterized by the dysregulation of cell cycle checkpoints and uncontrolled proliferation, often involving the overexpression of cyclins or the loss of endogenous CDK inhibitors. As an inhibitor of CDK2, this compound belongs to a class of molecules with therapeutic potential in oncology. By inducing cell cycle arrest, senescence, and apoptosis in rapidly dividing cancer cells, such inhibitors are a major focus of drug development efforts.

Antimicrobial Research

Purine (B94841) derivatives, the chemical class to which this compound belongs, are a diverse group of compounds with a wide range of biological activities. ontosight.ai This class has been explored for potential as therapeutic agents, including antimicrobials. ontosight.aievitachem.com However, specific studies evaluating the direct antimicrobial or antibiofilm activities of this compound are not prominent in the available scientific literature.

Structural Biology and Computational Chemistry of 1 Amino 6 Cyclohex 3 Enylmethyloxypurine Interactions

X-ray Crystallographic Studies of Compound-Target Complexes (e.g., with CDK2)

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. Such studies have been crucial in understanding how purine-based inhibitors bind to the ATP pocket of kinases like CDK2. nih.gov While a crystal structure for the specific compound 1-amino-6-cyclohex-3-enylmethyloxypurine is not publicly available, the structure of a closely related and potent analog, 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine, in complex with human CDK2 has been determined (PDB ID: 1h0w). This structure provides a detailed blueprint of the binding mode for this class of inhibitors.

The CDK2 protein in this complex adopts its characteristic bilobal structure, comprising a smaller N-terminal lobe and a larger C-terminal lobe. The inhibitor binds in the cleft between these two lobes, which constitutes the ATP-binding site. nih.gov This binding is competitive with ATP, a common mechanism for kinase inhibitors. researchgate.net The crystal structure reveals the precise orientation of the inhibitor and the key interactions that stabilize the complex, forming the basis for detailed interaction analysis.

The crystal structure of the CDK2-inhibitor complex allows for a meticulous analysis of the non-covalent interactions driving the binding event. The inhibitor's purine-like core is positioned in the adenine-binding region, where it forms critical hydrogen bonds with the "hinge" region of the kinase, a short peptide segment linking the N- and C-terminal lobes. This interaction pattern is a hallmark of many ATP-competitive kinase inhibitors.

Specifically, the imidazo[4,5-c]pyridine scaffold forms a key hydrogen bond with the backbone amide of Leu83 in the hinge region. nih.gov The amino group of the inhibitor also engages in hydrogen bonding with the backbone carbonyl of Leu83, mimicking the interactions of the adenine (B156593) base of ATP. nih.gov

The binding pocket is further defined by a combination of polar and non-polar residues. The cyclohexylmethoxy group extends into a hydrophobic pocket, often referred to as the ribose-binding pocket. This pocket is shaped by residues from the glycine-rich loop (residues 9-19), and the hydrophobic nature of the cyclohexyl group makes favorable van der Waals contacts within this pocket, enhancing binding affinity. acs.orgnih.gov Additional interactions with residues like Asp86 can further stabilize the inhibitor within the active site. nih.gov

| Interacting CDK2 Residue | Type of Interaction | Inhibitor Moiety Involved |

| Glu81 | Hydrogen Bond (Backbone) | Purine-like core |

| Leu83 | Hydrogen Bond (Backbone) | Purine-like core & Amino group |

| Asp86 | Hydrogen Bond | Amino group |

| Ile10, Val18, Phe80 | Hydrophobic (van der Waals) | Cyclohexylmethoxy group |

This interactive table summarizes the key ligand-protein interactions observed in crystallographic studies of CDK2 with closely related purine-based inhibitors.

In its bound state, the inhibitor adopts a specific, low-energy conformation that is complementary to the shape and chemical environment of the CDK2 active site. The purine-like ring system lies flat, sandwiched between hydrophobic residues, facilitating the crucial hydrogen bonds with the hinge region.

The cyclohexylmethoxy side chain is not rigid and its conformation is critical for optimal fitting into the hydrophobic ribose pocket. nih.gov The orientation of this group is such that it maximizes contact with non-polar residues, displacing water molecules and contributing favorably to the binding entropy. Structural analysis shows that the inhibitor binding can stabilize a particular conformation of the glycine-rich loop, which in turn shapes the ribose-binding pocket. This induced-fit mechanism can be a key determinant of inhibitor selectivity between different kinases, such as CDK2 and the closely related CDK1. capes.gov.br The conformation of this loop is preferred in CDK2, which may partially explain the selectivity of certain inhibitors for this isotype. capes.gov.br

Computational Modeling and Molecular Dynamics Simulations

To complement experimental data from X-ray crystallography, computational methods are widely employed to study the dynamics and energetics of inhibitor binding. Molecular dynamics (MD) simulations, for instance, can provide insights into the stability of the protein-ligand complex over time and map the flexibility of both the inhibitor and the protein. tandfonline.com

For purine-based CDK2 inhibitors, MD simulations help to verify the stability of the interactions observed in static crystal structures. nih.govnih.gov These simulations can reveal the role of water molecules in mediating protein-ligand contacts and provide a more dynamic picture of the binding event. Methods like combined quantum mechanics/molecular mechanics (QM/MM) can be used to calculate protein-ligand interaction energies with high accuracy, correlating computational results with experimentally observed biological activity. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For the 1-amino-6-cyclohexylmethoxypurine scaffold, SAR studies have provided clear insights into the features required for potent CDK2 inhibition.

Key findings from SAR studies on this and related series include:

The C6-substituent: The nature of the group at the C6 position is critical. The cyclohexylmethoxy group is highly effective as it fits snugly into the hydrophobic ribose-binding pocket. nih.gov Replacing it with smaller, linear alkoxy groups generally reduces potency, highlighting the importance of the size and shape of this substituent for hydrophobic packing. acs.org Conversely, replacing it with larger aromatic systems, such as a biphenyl (B1667301) group, can retain or even increase potency while dramatically increasing selectivity over CDK1. nih.gov

The C1/N2-amino group: The amino group is a key hydrogen bond donor. Its removal or replacement can significantly weaken the binding affinity by disrupting the crucial hydrogen bonding network with the kinase hinge region. acs.org

The Purine (B94841) Core: The purine scaffold itself is essential for mimicking the adenine of ATP and forming the canonical hydrogen bonds with the hinge residues. Replacing the purine ring with other heterocyclic systems like imidazopyridine or imidazopyrimidine can lead to a significant loss of potency, although some scaffolds like pyrazolopyrimidine have been successfully used. acs.org

These empirical SAR findings are used to build predictive computational models, such as three-dimensional quantitative SAR (3D-QSAR) models. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are predicted to increase or decrease activity, thereby guiding the design of new, more potent analogs. nih.govnih.gov

| Compound Modification | Effect on CDK2 Activity | Rationale |

| Removal of C6-substituent | Dramatic decrease | Loss of hydrophobic interactions in the ribose pocket. acs.org |

| C6: Cyclohexylmethoxy vs. linear alkoxy | Higher potency | Improved hydrophobic packing and shape complementarity. acs.org |

| C6: Cyclohexylmethoxy vs. Biphenyl | Similar/Increased Potency, Increased CDK1 selectivity | Stabilizes a glycine-rich loop conformation preferred in CDK2. nih.govcapes.gov.br |

| Removal of C1/N2-amino group | Reduced affinity | Loss of key hydrogen bonds to the kinase hinge region. acs.org |

This interactive table summarizes key structure-activity relationships for purine-based CDK2 inhibitors.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as CDK2. ekb.eg This process can be either structure-based or ligand-based.

Structure-based virtual screening utilizes the 3D crystal structure of the target protein. A library of compounds is computationally "docked" into the active site, and scoring functions are used to estimate the binding affinity of each compound. ekb.eg For CDK2, docking studies would screen for molecules that fit the ATP binding pocket and can form the characteristic hydrogen bonds with the hinge region. nih.gov

Ligand-based virtual screening uses the chemical structure of known active compounds, like this compound, to build a pharmacophore model. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model is then used as a 3D query to search for other molecules in a database that possess the same features in a similar spatial arrangement.

These screening methods can identify novel chemical scaffolds that can be optimized into potent and selective inhibitors. The insights gained from SAR and crystallographic studies of compounds like this compound are instrumental in both designing focused compound libraries for screening and in the subsequent process of lead optimization, where initial "hits" are chemically modified to improve their drug-like properties. nih.govnih.gov

Analytical Methodologies for Purine Compound Research

Chromatographic Techniques for Separation and Quantitation (e.g., HPLC-UV, LC-MS for Purine (B94841) Derivatives)

Chromatographic techniques are fundamental in the analysis of purine derivatives, allowing for their separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed methods in this field.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely used technique for the separation and quantification of purine compounds. The separation is typically achieved using a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode.

Purine derivatives, including 1-Amino-6-cyclohex-3-enylmethyloxypurine, possess chromophores that absorb ultraviolet (UV) light, a property exploited for their detection. The purine ring system typically exhibits strong absorbance in the range of 250-280 nm. For quantitative analysis, a specific wavelength is chosen where the analyte shows maximum absorbance, ensuring high sensitivity. For instance, in the analysis of various purine bases, a detection wavelength of 254 nm is commonly utilized. reactionbiology.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | 0.02 M KH2PO4 (pH 4.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering higher sensitivity and specificity compared to HPLC-UV. This technique is particularly valuable for identifying and quantifying low-level impurities and metabolites of purine derivatives in complex biological matrices.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. LC-MS can provide the molecular weight of the parent compound and, through tandem mass spectrometry (LC-MS/MS), can generate fragmentation patterns that are unique to the molecule's structure, thus confirming its identity. For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often employed to enhance sensitivity and selectivity. frontiersin.org

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized purine compounds like this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a purine derivative, ¹H NMR and ¹³C NMR are fundamental for confirming the structure.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals would be expected for the protons on the purine ring, the cyclohexenyl group, the methoxy (B1213986) linker, and the amino group.

¹³C NMR spectra provide information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can be used to piece together the structure of the molecule by analyzing the masses of the fragment ions. For this compound, characteristic fragmentation would likely involve cleavage of the ether linkage and fragmentation of the cyclohexenyl ring. frontiersin.org

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C13H18N4O |

| Molecular Weight (Monoisotopic) | 246.1481 g/mol |

| Expected [M+H]⁺ Ion (HRMS) | 247.1553 |

Bioanalytical Assays for Enzyme Inhibition and Protein-Ligand Binding

To evaluate the biological activity of purine compounds like this compound, which is known to be a cyclin-dependent kinase 2 (CDK2) inhibitor, various bioanalytical assays are employed. These assays are designed to measure the compound's ability to inhibit its target enzyme and to characterize the binding interaction between the compound (ligand) and the protein. drugbank.com

Enzyme Inhibition Assays

The inhibitory potency of a compound against its target enzyme is typically determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For kinase inhibitors, these assays often involve measuring the phosphorylation of a substrate.

A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. promega.com In this assay, the kinase reaction is performed in the presence of the inhibitor. The amount of ADP produced is proportional to the kinase activity. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the inhibitor's potency.

| Compound | CDK2 IC50 (nM) |

|---|---|

| R-Roscovitine | 73 |

| NU6102 | 5.0 |

| Compound 11l (a 2-aminopurine (B61359) derivative) | 19 |

Data sourced from a study on 2-aminopurine derivatives as CDK2 inhibitors. frontiersin.org

Protein-Ligand Binding Assays

These assays directly measure the interaction between the inhibitor and its protein target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding affinity (Kd), kinetics (kon and koff), and thermodynamics of the interaction. reactionbiology.com

Fluorescence-based assays can also be used to study protein-ligand binding. For example, changes in the intrinsic fluorescence of the protein upon ligand binding can be monitored. Alternatively, a fluorescently labeled ligand or a competitive binding assay with a fluorescent probe can be used. nih.gov

These bioanalytical assays are crucial for understanding the structure-activity relationship (SAR) of a series of compounds and for optimizing their potency and selectivity as potential drug candidates. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Additional Molecular Targets and Off-Target Effects

While the primary target of the parent compound class is known to be CDK2, a comprehensive understanding of its selectivity is paramount for clinical translation. mdpi.com Non-selective inhibition of other kinases can lead to undesirable side effects, and some off-target interactions have been known to complicate the pharmacological assessment of compounds initially thought to be selective CDK2 inhibitors. mdpi.comacs.org

Future research should prioritize kinome-wide screening to build a complete profile of the compound's inhibitory activity. Investigating its effects on closely related kinases, such as CDK1, is a critical first step, as achieving selectivity between these two is a known challenge. acs.orgnih.gov Advanced studies have shown that even structurally similar purine-based inhibitors can be engineered to achieve remarkable selectivity—in some cases, over 2000-fold greater inhibition of CDK2 compared to CDK1. hw.ac.ukdrugbank.comresearchgate.net Beyond CDKs, screening against a broad panel of human kinases, such as EPH-family tyrosine kinases, could uncover novel therapeutic applications or predict potential toxicities. mdpi.com

Table 1: Proposed Kinase Selectivity Profile Investigation

| Kinase Family | Specific Targets of Interest | Rationale for Investigation |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK4, CDK6, CDK7, CDK9 | Assess selectivity against other key cell cycle and transcriptional CDKs to predict efficacy and off-target effects. acs.orgmdpi.com |

| Tyrosine Kinases | EPH-family, SRC-family | Identify potential novel anti-cancer applications beyond cell cycle control. mdpi.com |

| Serine/Threonine Kinases (Non-CDK) | GSK-3β, Aurora Kinases | Evaluate impact on other crucial cellular signaling pathways. researchgate.net |

Development of Advanced Analytical Techniques for In Vitro Studies

To rigorously characterize the compound's mechanism of action, the development and application of advanced analytical methods are essential. While standard techniques provide foundational data, next-generation approaches can offer deeper insights into its biochemical and cellular behavior.

Future directions should include the use of high-resolution mass spectrometry-based methods to perform detailed metabolite profiling in treated cells. uni.lu This can help understand the downstream consequences of target inhibition. Furthermore, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) should be employed to precisely quantify the binding kinetics (association and dissociation rates) and thermodynamics of the inhibitor-kinase interaction. For cellular studies, the development of specific antibodies or fluorescent probes could enable advanced imaging techniques to visualize target engagement and localization within the cell in real-time.

Rational Design of Next-Generation 1-Amino-6-cyclohex-3-enylmethyloxypurine Analogues

The purine (B94841) scaffold is a highly versatile starting point for the rational design of more potent and selective inhibitors. mdpi.comnih.gov Extensive structure-activity relationship (SAR) studies on related compounds have provided a clear roadmap for future chemical modifications. nih.gov The existing crystal structures of purine inhibitors bound to CDK2 reveal key interactions that can be optimized. acs.orgnih.gov

The design of next-generation analogues should focus on three primary areas of the molecule:

The C6-Substituent: The cyclohexylmethyloxy group is known to occupy the hydrophobic ribose-binding pocket of CDK2. nih.govvulcanchem.com Future designs could explore modifications to this ring, such as altering its size, lipophilicity, or introducing heteroatoms, to fine-tune interactions within this pocket and enhance selectivity. acs.org

The Purine Core: While the purine core is essential for forming hydrogen bonds in the ATP-binding site, bioisosteric replacements (e.g., imidazopyridines) could be explored to modulate physicochemical properties. nih.gov

The C2-Substituent: Although the titular compound is a 1-amino purine, related highly potent inhibitors feature substitutions at the C2 position. Adding or modifying groups at this position to interact with residues like Asp86 has been shown to dramatically increase potency. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Analogue Design

| Molecular Position | Structural Feature | Role in Binding & Activity | Future Design Strategy |

|---|---|---|---|

| C6 | Cyclohexylmethyloxy group | Occupies the ribose-binding pocket; enhances hydrophobic interactions. vulcanchem.com | Modify ring size and lipophilicity to improve fit and selectivity against CDK1. acs.org |

| Purine Scaffold | Heterocyclic core | Forms key hydrogen bonds with the kinase hinge region (e.g., Glu81, Leu83). vulcanchem.com | Explore bioisosteric replacements to improve drug-like properties. nih.gov |

| C1/C2 | Amino group | Forms hydrogen bonds that stabilize the inhibitor-kinase complex. vulcanchem.com | Introduce anilino or similar groups at C2 to form additional hydrogen bonds and increase potency. nih.gov |

Integration with Systems Biology and Omics Approaches

To understand the global cellular response to inhibition by this compound, a systems biology approach is necessary. Omics technologies can provide an unbiased, network-level view of the compound's effects beyond its immediate target.

Proteomics: Phosphoproteomics can be used to map the downstream signaling cascade affected by CDK2 inhibition, confirming the on-target mechanism and potentially identifying novel substrates or resistance pathways.

Transcriptomics: RNA-sequencing (RNA-seq) can reveal how the compound alters gene expression profiles. As CDKs also play a role in regulating transcription, this could uncover unexpected mechanisms of action.

Metabolomics: Analyzing the cellular metabolome can provide a functional readout of the metabolic state of cells following treatment, linking cell cycle arrest to broader changes in cellular energy and biosynthesis.

Integrating these multi-omics datasets can help construct a comprehensive model of the drug's cellular impact, aiding in biomarker discovery for patient stratification and predicting potential synergistic drug combinations.

Preclinical Development Strategies for Specific Therapeutic Areas

Oncology: The most direct translational path for a CDK2 inhibitor is in oncology. nih.govnih.gov Aberrant CDK2 activity is a hallmark of many cancers, particularly breast cancer. researchgate.netnih.gov A preclinical development strategy would involve:

Screening the compound against a large panel of cancer cell lines (e.g., the NCI-60 panel) to identify responsive cancer types. nih.gov

Conducting detailed cellular studies in sensitive cell lines to confirm that the compound induces cell cycle arrest (at the G1/S phase) and apoptosis. researchgate.net

Evaluating efficacy in in vivo xenograft models using human tumor cells implanted in immunocompromised mice. These studies would establish a proof-of-concept for its anti-tumor activity.

Infectious Diseases: While less direct, there is a strong rationale for exploring purine analogues in infectious diseases. Many viruses and intracellular pathogens hijack the host cell's replication machinery, including CDKs, to propagate. Furthermore, purine analogues themselves have a long history as antiviral (e.g., acyclovir, ganciclovir) and antiprotozoal agents. nih.govresearchgate.net A preclinical strategy could involve:

Screening against a variety of DNA and RNA viruses to identify any broad-spectrum or specific antiviral activity.

Investigating activity against intracellular bacteria (e.g., Mycobacterium tuberculosis) or protozoan parasites (e.g., Leishmania, Trypanosoma) where purine metabolism or host cell cycle manipulation is critical for the pathogen. researchgate.netnih.gov

Q & A

Q. How can researchers ensure reproducibility when documenting experimental protocols for this compound?

- Methodological Answer :

- MIAME Compliance : Detail all steps (e.g., “compound dissolved in DMSO at 10 mM stock, stored at −80°C”).

- Metadata : Include instrument calibration dates, batch numbers of reagents, and software versions.

- Open Data : Deposit raw data (spectra, chromatograms) in repositories like Zenodo or Figshare.

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.